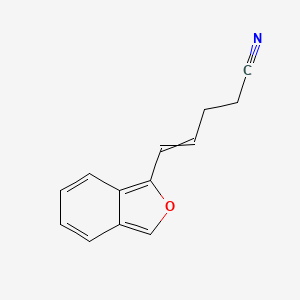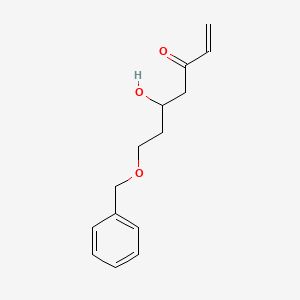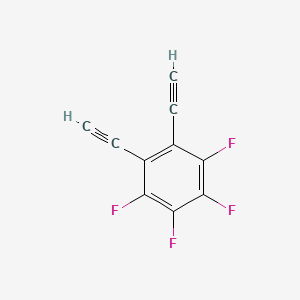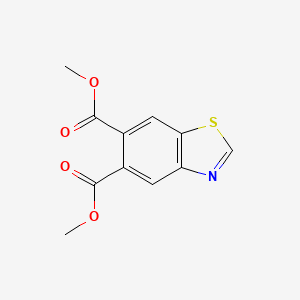
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline: is a complex organic compound characterized by its unique structure, which includes a fluorine atom attached to an aniline ring and two diphenylbutenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Diphenylbutenyl Groups: The initial step involves the synthesis of 4,4-diphenylbut-3-en-1-yl groups through a series of reactions, such as Friedel-Crafts alkylation and subsequent dehydrohalogenation.
Attachment to Aniline: The diphenylbutenyl groups are then attached to the nitrogen atom of aniline through nucleophilic substitution reactions.
Introduction of Fluorine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), halogenating agents
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation, depending on its specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline: Lacks the fluorine atom, resulting in different chemical and physical properties.
3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and stability.
Properties
CAS No. |
501078-03-1 |
|---|---|
Molecular Formula |
C38H34FN |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N,N-bis(4,4-diphenylbut-3-enyl)-3-fluoroaniline |
InChI |
InChI=1S/C38H34FN/c39-35-24-13-25-36(30-35)40(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
InChI Key |
CKMAPQSDVPUAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)


![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)


![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)

![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)

